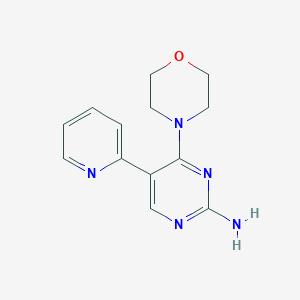
(2-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone typically involves a multi-step process starting with commercially available precursors. A common route includes the initial formation of the piperidine ring, followed by the introduction of the cinnoline moiety via a nucleophilic substitution reaction. The methoxyphenyl group is usually introduced through electrophilic aromatic substitution.
Industrial Production Methods: Industrially, the production might involve large-scale batch or continuous flow reactors to ensure consistency and yield. Specific conditions such as temperature, pressure, and choice of solvents are optimized to maximize efficiency and purity of the compound.
化学反応の分析
Types of Reactions: This compound can undergo a variety of reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Under controlled conditions, the methoxyphenyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cinnoline ring can undergo reduction, leading to different partially or fully saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine ring or the cinnoline moiety.
Common Reagents and Conditions: These reactions typically employ reagents like oxidizing agents (KMnO₄, H₂O₂), reducing agents (LiAlH₄, NaBH₄), and various catalysts (Pd/C, Raney Nickel) under specific temperature and pressure conditions.
Major Products: Major products from these reactions include various functionalized derivatives of the original compound, each with potentially distinct properties and applications.
4. Scientific Research Applications:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigations into its interactions with biological macromolecules provide insights into its potential as a bioactive agent.
Medicine: There is ongoing research into its potential therapeutic effects, particularly in relation to its binding affinities and mechanisms of action within the human body.
Industry: Its unique chemical properties make it a candidate for use in material science, including the development of novel polymers and other advanced materials.
5. Mechanism of Action: The exact mechanism of action for (2-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone varies depending on its application. In biological systems, it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate the activity of these targets, leading to various physiological effects.
6. Comparison with Similar Compounds: When compared to similar compounds, such as those with different substituents on the piperidine or cinnoline rings, this compound stands out due to its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:
(2-Ethoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
(2-Hydroxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
(2-Methoxyphenyl)(4-(((5,6,7,8-tetrahydroquinolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
These comparisons highlight the unique attributes of each compound, emphasizing the significance of the specific structural features of this compound in determining its properties and applications.
特性
IUPAC Name |
(2-methoxyphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-27-20-9-5-3-7-18(20)22(26)25-12-10-16(11-13-25)15-28-21-14-17-6-2-4-8-19(17)23-24-21/h3,5,7,9,14,16H,2,4,6,8,10-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRSDRFIICLVFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2404389.png)

![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)

![2-[(Oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2404395.png)

![3-[5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2404399.png)

![[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride](/img/structure/B2404402.png)
![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)

![2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2404409.png)


